molecular formula C8H13ClN2O2 B1419383 2-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide CAS No. 1193388-11-2

2-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide

Cat. No. B1419383
M. Wt: 204.65 g/mol
InChI Key: OXFMORMLCANNFF-UHFFFAOYSA-N
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Description

“2-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide” is a chemical compound with the molecular formula C8H13ClN2O2 and a molecular weight of 204.65 . It is used in proteomics research applications .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13ClN2O2/c9-5-7(12)10-6-8(13)11-3-1-2-4-11/h1-6H2,(H,10,12) . This indicates that the compound contains a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Fused Imidazoles Synthesis : A method for synthesizing 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles is detailed, starting from substituted 2-(2-oxopyrrolidin-1-yl)acetamides. This process involves dehydration with phosphoryl chloride and further modification of these compounds, demonstrating the versatility of 2-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide in synthetic chemistry (Kavina, Sizov, & Yakovlev, 2018).

Advanced Organic Syntheses

  • Ethyl 4-Cyano-5-Hydroxy-2-Methyl-1H-Pyrrole-3-Carboxylate Synthesis : This compound is synthesized using ethyl 2-chloroacetoacetate, demonstrating the role of 2-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide in producing significant pyrrole derivatives. This process is vital in exploring new libraries of pyrrole systems from commercially available materials (Dawadi & Lugtenburg, 2011).

Quantum Chemical Investigations

  • DFT and Quantum Chemical Studies : The molecular properties of compounds like 2-(2-oxo-pyrrolidin-1-yl)-ethyl-phosphonic acid diethyl ester, which relate to 2-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide, have been investigated using quantum-chemical calculations. This research is crucial for understanding the electronic properties and thermodynamics of such compounds (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

Synthesis of Novel Compounds

  • Synthesis of 2-Aminomethyl-5-Methyl-7-Phenyloxazolo[5,4-b]pyridines : A study on synthesizing new 2-aminomethyloxazolo[5,4-b]pyridine derivatives using 2-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide reveals its potential in creating previously unknown compounds (Palamarchuk, Matsukevich, Kulakov, Seilkhanov, & Fisyuk, 2019).

Safety And Hazards

The compound is classified as dangerous with hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-chloro-N-(2-oxo-2-pyrrolidin-1-ylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O2/c9-5-7(12)10-6-8(13)11-3-1-2-4-11/h1-6H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFMORMLCANNFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001222996
Record name 2-Chloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide

CAS RN

1193388-11-2
Record name 2-Chloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193388-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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